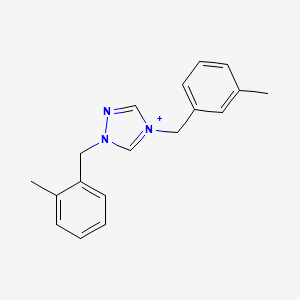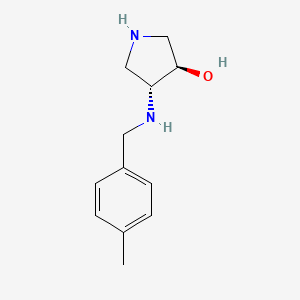![molecular formula C30H25NO5 B13368337 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group and a biphenyl moiety. It is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Biphenyl Moiety: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Coupling Reaction: The protected amino acid and the biphenyl moiety are coupled using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of high-purity reagents and solvents.
化学反応の分析
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Oxidation: The hydroxyl group on the biphenyl moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl moiety, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF)
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM)
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF)
Major Products
Deprotection: Free amino acid derivative
Oxidation: Biphenyl ketone or aldehyde
Substitution: Alkylated biphenyl derivative
科学的研究の応用
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides due to its stable Fmoc protecting group.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Biological Studies: Used in studies involving protein-ligand interactions and enzyme kinetics.
Material Science:
作用機序
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes, by binding to their active sites and inhibiting their activity. The biphenyl moiety can also participate in π-π interactions, enhancing binding affinity.
類似化合物との比較
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoic acid
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1’-biphenyl]-3-yl)propanoic acid is unique due to the presence of the biphenyl moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various synthetic and research applications.
特性
分子式 |
C30H25NO5 |
|---|---|
分子量 |
479.5 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C30H25NO5/c32-28-15-14-19(16-25(28)20-8-2-1-3-9-20)17-27(29(33)34)31-30(35)36-18-26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-16,26-27,32H,17-18H2,(H,31,35)(H,33,34)/t27-/m1/s1 |
InChIキー |
DUVZCZQWMJRSTH-HHHXNRCGSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-fluoro-4-hydroxy-N-[4-(4-morpholinyl)butyl]-2-quinolinecarboxamide](/img/structure/B13368259.png)
![(2S)-2-(4-methylphenyl)-5-phenyl-6-oxa-4-azaspiro[2.4]hept-4-en-7-one](/img/structure/B13368275.png)
![5-methyl-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B13368282.png)
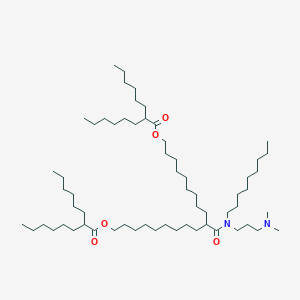
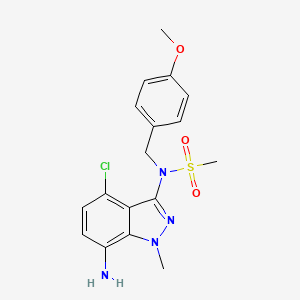
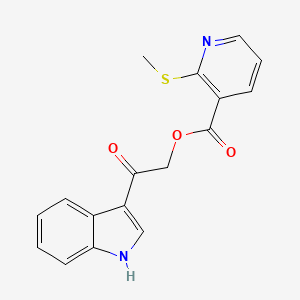

![4,7-Dioxo-5-phenyl-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B13368326.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368334.png)
![3-(1-Benzofuran-2-yl)-6-(2,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368340.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
